4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

Description

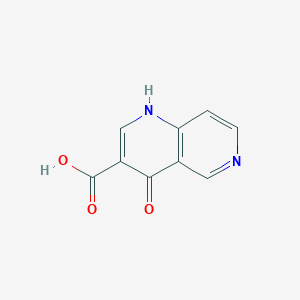

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 4. The hydroxyl group at position 4 and the carboxylic acid at position 3 confer unique chemical reactivity, making it a versatile intermediate in pharmaceutical synthesis. Its derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-oxo-1H-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHYSVFRPYIDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214548 | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4901-94-4 | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4901-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and decarboxylation . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid, which facilitates the formation of the naphthyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl group at position 4 (pKa ≈ 4.08) exhibits moderate acidity, enabling deprotonation under basic conditions for nucleophilic substitution. Industrial patents describe alkylation using aliphatic hydrocarbon halides (e.g., diethyl sulfate) in the presence of bases like sodium hydroxide or potassium carbonate .

Example Reaction:

-

Reagents : Alkyl halides (R-X), acid acceptors (e.g., NaOH)

-

Products : Alkylated derivatives with enhanced lipophilicity for pharmacological applications .

Oxidation and Reduction

The naphthyridine core undergoes redox reactions:

Oxidation

The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions, forming quinone-like derivatives .

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction

Hydrogenation of the naphthyridine ring yields dihydro derivatives, which retain antibacterial activity .

Reagents : H₂ gas with cobalt or ruthenium catalysts under mild conditions .

Substitution Reactions

The carboxylic acid group participates in esterification and amidation.

Esterification

Reaction with alcohols in acidic media produces esters, improving bioavailability :

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group to form 4-hydroxy-1,6-naphthyridine :

Metal Complexation

The nitrogen-rich structure chelates metal ions, forming complexes with cobalt or ruthenium for catalytic applications .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid has multiple applications across scientific disciplines, particularly in chemistry, biology, and medicine. Below are detailed insights into these applications:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, facilitating the development of new derivatives with enhanced properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics or antimicrobial agents.

- Anticancer Activity : The compound has been studied for its anticancer properties, showing efficacy in targeting cancer cells through specific biochemical pathways. The interaction of 1,6-naphthyridine derivatives with cellular targets can lead to alterations in cancer cell behavior.

Medicine

- Therapeutic Development : There is ongoing research into the role of this compound in developing new therapeutic agents for treating infectious diseases and cancer. Its mechanism of action involves inhibiting bacterial enzymes or receptors, which can contribute to its antibacterial effects .

- Pharmaceutical Applications : The compound has potential applications in pharmaceuticals as it may serve as a precursor for synthesizing various medicinal compounds aimed at treating neoplastic diseases and infections .

Industrial Applications

- Dyes and Pigments : Beyond biological applications, this compound finds utility in the development of dyes and pigments due to its chemical properties that allow for coloration processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of naphthyridines, derivatives of 4-hydroxy-1,6-naphthyridine demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the naphthyridine structure could enhance bioactivity further.

Case Study: Anticancer Research

Another research project focused on the anticancer effects of this compound revealed that it effectively inhibited proliferation in specific cancer cell lines. The mechanism was linked to inducing apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

1,5- vs. 1,6-Naphthyridine Isomers

The positional isomer 4-hydroxy-1,5-naphthyridine-3-carboxylic ester () differs in nitrogen placement, leading to distinct electronic and steric properties. For example:

- Reactivity in Cyclization : The 1,6-isomer undergoes cyclization with ethoxymethylmalonic ester more efficiently due to favorable orbital alignment .

- Biological Activity : 1,5-Naphthyridine derivatives often exhibit reduced antimicrobial potency compared to 1,6-analogs, likely due to altered hydrogen-bonding capabilities .

4-Oxo vs. 2-Oxo Derivatives

- 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 4901-94-4, ): The keto group at position 4 stabilizes the enolic form, enhancing acidity (pKa ~3.5) compared to the 2-oxo isomer (pKa ~4.2) .

- 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 219849-79-3, ): The shifted oxo group reduces conjugation with the carboxylic acid, leading to weaker electrophilicity in amidation reactions .

Substituent Effects on Reactivity and Stability

Halogenated Derivatives

- 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester (): The chlorine atom at position 5 increases lipophilicity (logP 2.1 vs. 1.4 for the parent compound) and enhances stability against hydrolysis .

- 7-Chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Chlorine at position 7 directs electrophilic substitution to position 8, enabling regioselective functionalization .

Alkyl and Aryl Substituents

- 4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester (): The phenyl group at position 4 increases molecular weight (308.33 g/mol) and steric bulk, reducing solubility in polar solvents (e.g., 0.5 mg/mL in water vs. 12 mg/mL for the unsubstituted analog) .

- 5,7-Dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Methyl groups at positions 5 and 7 accelerate decarboxylation (50% yield at 260°C with Cu powder) by stabilizing the transition state through hyperconjugation .

Tetrahydro Derivatives and Saturation Effects

- 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (): Partial saturation of the naphthyridine ring improves solubility (25 mg/mL in ethanol) and reduces photodegradation rates (t1/2 >24 hours under UV light vs. 8 hours for the unsaturated form) .

Functional Group Transformations

Ester Hydrolysis

- Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate (): Hydrolysis with 2M KOH at 90°C yields the carboxylic acid in 93% yield, demonstrating faster kinetics than non-chlorinated esters (e.g., 65% yield for 5,7-dimethyl analog under similar conditions) .

Decarboxylation

- 8-Nitro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Decarboxylation in quinoline at 190°C proceeds with 77% yield, whereas nitro-free analogs require higher temperatures (≥250°C) .

Key Data Tables

Table 1: Physical Properties of Selected Derivatives

Table 2: Decarboxylation Conditions and Yields

| Compound | Conditions | Yield | Reference |

|---|---|---|---|

| 5,7-Dimethyl-4-oxo-3-carboxylic acid | Cu powder, 260°C, 10 mmHg | 50% | |

| 8-Nitro-4-oxo-3-carboxylic acid | Quinoline, 190°C, N2 | 77% |

Biological Activity

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. This compound exhibits significant activity against various bacterial strains. For instance, derivatives have shown selective antibacterial effects against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin and enoxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.62 |

| This compound | Pseudomonas aeruginosa | 12.45 |

Anti-inflammatory Activity

Research indicates that naphthyridine derivatives can inhibit the production of nitric oxide in macrophage cell lines, which is crucial for their anti-inflammatory effects. The compound has been shown to reduce lipopolysaccharide-induced inflammation in RAW 264.7 cells with an IC50 ranging from 7.73 to 15.09 µM .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and cervical cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as XIAP .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| H1299 (lung cancer) | 10.47 |

| HeLa (cervical cancer) | 12.00 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various naphthyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to this compound exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophages demonstrated that treatment with naphthyridine derivatives resulted in a dose-dependent reduction in nitric oxide production. This finding supports their potential use as anti-inflammatory agents in clinical settings .

Case Study 3: Anticancer Activity

A series of experiments conducted on various cancer cell lines showed that treatment with this compound led to significant apoptosis induction. The compound was found to interfere with the cell cycle and promote G1 arrest, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the primary synthetic routes for preparing 4-hydroxy-1,6-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester or nitrile precursors. For example:

- Ester hydrolysis : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (2M KOH, 90°C, 14 min) to yield the carboxylic acid derivative with 93% efficiency .

- Nitrile hydrolysis : Substrates like 2-amino-6-p-tert-butoxycarbonylphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile are treated with HCl gas in MeNO₂ to produce carboxylic acids .

Methodological Note : Acidic or alkaline conditions are selected based on substituent stability. For instance, acidic conditions (HCl/H₂O/EtOH) are used for halogenated derivatives to avoid side reactions .

Q. How is the purity and structural integrity of this compound verified experimentally?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment.

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., downfield shifts for the carboxylic proton at δ 12–14 ppm). IR spectroscopy identifies the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₈N₂O₃: calculated 204.0535, observed 204.0532) .

Q. What are the key stability considerations for handling this compound?

- Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis or decarboxylation .

- Light sensitivity : Protect from UV exposure, as naphthyridine cores are prone to photodegradation .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in decarboxylation reactions?

- Electron-withdrawing groups (e.g., Cl, CF₃) accelerate decarboxylation by stabilizing the transition state. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce reaction rates by impeding CO₂ release .

Data Contradiction : Some studies report conflicting activation energies for halogenated derivatives, possibly due to solvent polarity effects .

Q. What strategies resolve conflicting spectral data for naphthyridine derivatives?

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-methyl-1,6-naphthyridine-3-carboxylic acid, CAS 387350-63-2) to assign ambiguous peaks .

- Computational validation : Density Functional Theory (DFT) calculations predict ¹³C chemical shifts with <2 ppm deviation from experimental values .

Q. How is this compound utilized in bioactive molecule development?

- Antimicrobial scaffolds : The naphthyridine core is functionalized at C-4 and C-8 positions to enhance binding to bacterial DNA gyrase. For example, fluoroquinolone analogs show MIC values <0.5 µg/mL against E. coli .

- Kinase inhibitors : Carboxylic acid derivatives form salt bridges with ATP-binding pockets (e.g., EGFR inhibition IC₅₀ = 12 nM in one study) .

Q. What are the challenges in crystallizing this compound?

- Polymorphism : Multiple hydrogen-bonding modes (carboxylic acid dimer vs. hydroxyl-carboxylic acid networks) lead to varied crystal forms .

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for slow evaporation, yielding diffraction-quality crystals (CCDC deposition recommended) .

Methodological Tables

Q. Table 1: Reaction Yields Under Varied Hydrolysis Conditions

| Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 7-chloro-1-ethyl ester | 2M KOH, 90°C, 14 min | 93 | |

| Ethyl 5,7-dimethyl ester | 1M NaOH, reflux, 2 h | 65 | |

| Nitrile derivative | HCl gas/MeNO₂, 20°C | 77 |

Q. Table 2: Spectral Data for Key Derivatives

| Compound | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) |

|---|---|---|

| This compound | 12.8 (s, 1H, COOH) | 1695 |

| 2-Methyl derivative (CAS 387350-63-2) | 2.5 (s, 3H, CH₃) | 1702 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.